molecular formula C11H17ClN2O2S B1381431 N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride CAS No. 1803584-14-6

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

Cat. No.: B1381431
CAS No.: 1803584-14-6
M. Wt: 276.78 g/mol
InChI Key: IOXDKLRXAQZQBP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H16N2O2S·HCl. It is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Isoquinoline Derivatives: Starting with an appropriate isoquinoline derivative, reduction reactions can be employed to obtain the tetrahydroisoquinoline core structure.

  • Sulfonation and Subsequent N-Methylation: The tetrahydroisoquinoline core can be sulfonated to introduce the sulfonamide group, followed by N-methylation to achieve the desired N,N-dimethyl substitution.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups introduced at specific positions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Isoquinoline: A closely related compound with similar structural features.

  • Tetrahydroisoquinoline: The parent compound from which the derivative is derived.

  • Sulfonamides: Compounds containing the sulfonamide group, which share similar chemical properties.

Uniqueness: N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is unique due to its specific N,N-dimethyl substitution and sulfonamide group, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₇ClN₂O₂S
  • Molecular Weight : 276.78 g/mol
  • CAS Number : 1803584-14-6

The compound features a tetrahydroisoquinoline core combined with a sulfonamide group, which is known for enhancing biological activity and pharmacological properties. The sulfonamide moiety is particularly recognized for its antibacterial effects by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

1. Inhibition of Enzymes

Research indicates that this compound may inhibit the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), which plays a role in hormone metabolism and drug metabolism. Inhibitors of AKR1C3 are being explored for their potential in treating various diseases, including cancer and hormone-related disorders.

2. Antibacterial Activity

Sulfonamides are primarily known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values suggest that this compound may also possess comparable potency to established antibiotics like ceftriaxone .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntibacterialInhibition of dihydropteroate synthase
Enzyme InhibitionPotential AKR1C3 inhibition
NeuroprotectionModulation of neuroinflammatory pathways

Case Study: Antibacterial Efficacy

A recent study compared the antibacterial efficacy of this compound with other sulfonamides. The results indicated that the compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as an effective antibacterial agent.

Synthesis Methods

Various synthetic routes have been developed for producing this compound with high purity. These methods typically involve the condensation of appropriate precursors followed by functional group modifications to introduce the sulfonamide group at the 5-position of the tetrahydroisoquinoline core.

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXDKLRXAQZQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
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N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
Reactant of Route 6
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

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